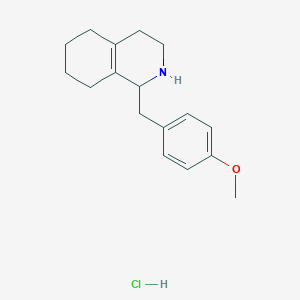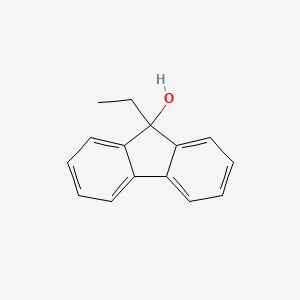
2-(2,4,6-trichlorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2,4,6-Trichlorophenyl)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to a 2,4,6-trichlorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-trichlorophenyl)acetonitrile typically involves the reaction of 2,4,6-trichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
化学反応の分析
Types of Reactions: 2-(2,4,6-Trichlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
2-(2,4,6-Trichlorophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(2,4,6-trichlorophenyl)acetonitrile involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of essential enzymes or disruption of cell membrane integrity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
類似化合物との比較
- 2-(2,4-Dichlorophenyl)acetonitrile
- 2-(2,6-Dichlorophenyl)acetonitrile
- 2-(2,4,6-Tribromophenyl)acetonitrile
Comparison: 2-(2,4,6-Trichlorophenyl)acetonitrile is unique due to the presence of three chlorine atoms on the aromatic ring, which significantly influences its reactivity and biological activity. Compared to its dichlorinated analogs, the trichlorinated compound exhibits enhanced stability and distinct chemical behavior. The tribrominated analog, while similar in structure, may have different reactivity patterns due to the larger atomic radius and different electronegativity of bromine compared to chlorine .
特性
CAS番号 |
70833-63-5 |
|---|---|
分子式 |
C8H4Cl3N |
分子量 |
220.5 g/mol |
IUPAC名 |
2-(2,4,6-trichlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4Cl3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
InChIキー |
KQWHNBIYSHFRLC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)CC#N)Cl)Cl |
正規SMILES |
C1=C(C=C(C(=C1Cl)CC#N)Cl)Cl |
Key on ui other cas no. |
70833-63-5 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B3056290.png)






![Disodium 4-[4-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL]-2,5-dichlorobenzenesulphonate](/img/structure/B3056300.png)



